3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzonitrile
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Overview
Description
3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzonitrile is a complex organic compound that features a thiazepane ring, a benzonitrile group, and a methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzonitrile typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the benzonitrile group and the methylphenyl substituent. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzonitrile involves its interaction with specific molecular targets. The thiazepane ring and benzonitrile group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Thieno[3,2-b]thiophen-3-ylbenzonitrile: This compound shares the benzonitrile group but has a different heterocyclic ring.
N-(4-methylphenyl)-2-nitrobenzenesulfonamide: Similar in having a methylphenyl group but differs in the functional groups and overall structure.
Uniqueness
3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzonitrile is unique due to its specific combination of a thiazepane ring, benzonitrile group, and methylphenyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-15-5-2-3-8-18(15)19-9-10-22(11-12-24-19)20(23)17-7-4-6-16(13-17)14-21/h2-8,13,19H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINOXQORRYKHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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